Lipophilicity Comparison: Ortho-Substitution Alters LogP vs. Meta-Isomer
The ortho-substituted sec-butyl group in the target compound is expected to produce a slightly higher lipophilicity compared to its meta-substituted analog. Computed XLogP3-AA values from PubChem provide a comparative baseline. While a direct experimental value for the target compound is not available, the computed logP for 1-bromo-3-(sec-butyl)benzene is 4.3 [1]. The ortho-substitution pattern in the target compound is anticipated to yield a higher logP due to reduced solvent accessibility, potentially enhancing membrane permeability in biological assays, though this remains a class-level inference .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >4.3 based on ortho-substitution effect. |
| Comparator Or Baseline | 1-bromo-3-(sec-butyl)benzene (meta-isomer): XLogP3-AA = 4.3 |
| Quantified Difference | Inferred ΔLogP > 0 (Ortho > Meta) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Differences in logP influence compound partitioning in biological systems, affecting bioavailability and assay reproducibility in medicinal chemistry programs.
- [1] PubChem. (2025). 3-(sec-Butyl)bromobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_sec-Butyl_bromobenzene View Source
